molecular formula C9H18OSi B15203555 1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)- CAS No. 61077-67-6

1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)-

Cat. No.: B15203555
CAS No.: 61077-67-6
M. Wt: 170.32 g/mol
InChI Key: SYWBZNVKDLNSGP-UHFFFAOYSA-N
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Description

1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)- is an organic compound with the molecular formula C9H18OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a pentyn-3-ol backbone. It is a versatile compound used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)- can be synthesized through various methods. One common approach involves the reaction of 4-methyl-1-pentyn-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods: In industrial settings, the production of 1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)- often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alkanes or alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as halides (e.g., NaBr) or alkoxides (e.g., NaOCH3) are used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of new organosilicon compounds with different functional groups.

Scientific Research Applications

1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)- involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group enhances the compound’s reactivity and stability, allowing it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)- can be compared with other similar compounds such as:

    3-Methyl-1-pentyn-3-ol: Similar structure but lacks the trimethylsilyl group, making it less reactive in certain reactions.

    4-Methyl-1-pentyn-3-ol: Similar backbone but without the trimethylsilyl group, resulting in different chemical properties.

    4-Pentyn-1-ol: Another related compound with different functional groups, leading to varied reactivity and applications.

The uniqueness of 1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)- lies in its trimethylsilyl group, which imparts enhanced stability and reactivity, making it a valuable compound in organic synthesis and various scientific applications.

Properties

CAS No.

61077-67-6

Molecular Formula

C9H18OSi

Molecular Weight

170.32 g/mol

IUPAC Name

4-methyl-1-trimethylsilylpent-1-yn-3-ol

InChI

InChI=1S/C9H18OSi/c1-8(2)9(10)6-7-11(3,4)5/h8-10H,1-5H3

InChI Key

SYWBZNVKDLNSGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#C[Si](C)(C)C)O

Origin of Product

United States

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